2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine-4-carbonitrile 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2549039-38-3
VCID: VC11814624
InChI: InChI=1S/C18H18N8O/c19-9-14-5-7-20-18(21-14)25-8-6-12(10-25)11-27-16-4-3-15-22-23-17(13-1-2-13)26(15)24-16/h3-5,7,12-13H,1-2,6,8,10-11H2
SMILES: C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=CC(=N5)C#N
Molecular Formula: C18H18N8O
Molecular Weight: 362.4 g/mol

2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine-4-carbonitrile

CAS No.: 2549039-38-3

Cat. No.: VC11814624

Molecular Formula: C18H18N8O

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine-4-carbonitrile - 2549039-38-3

Specification

CAS No. 2549039-38-3
Molecular Formula C18H18N8O
Molecular Weight 362.4 g/mol
IUPAC Name 2-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]pyrimidine-4-carbonitrile
Standard InChI InChI=1S/C18H18N8O/c19-9-14-5-7-20-18(21-14)25-8-6-12(10-25)11-27-16-4-3-15-22-23-17(13-1-2-13)26(15)24-16/h3-5,7,12-13H,1-2,6,8,10-11H2
Standard InChI Key QXQYGYFAHWCEFH-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=CC(=N5)C#N
Canonical SMILES C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=CC(=N5)C#N

Introduction

Chemical Identification and Structural Properties

Basic Chemical Descriptors

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-[3-[(3-cyclopropyl-[1, triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]pyrimidine-4-carbonitrile. Key identifiers include:

PropertyValue
CAS Registry Number2549039-38-3
Molecular FormulaC₁₈H₁₈N₈O
Molecular Weight362.4 g/mol
SMILESC1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=CC(=N5)C#N
InChIKeyQXQYGYFAHWCEFH-UHFFFAOYSA-N
PubChem Compound ID154582714

The molecular architecture comprises three distinct moieties:

  • A 3-cyclopropyl- triazolo[4,3-b]pyridazine system, which integrates a fused triazole and pyridazine ring.

  • A pyrrolidin-3-ylmethoxy linker that bridges the triazolopyridazine core to the pyrimidine unit.

  • A pyrimidine-4-carbonitrile group, introducing electron-withdrawing character and hydrogen-bonding potential.

Structural Analysis

The triazolopyridazine core (C₈H₅N₅) features a bicyclic system where a 1,2,4-triazole ring is annulated to a pyridazine. The cyclopropyl substituent at position 3 introduces steric constraints and modulates electronic properties. The ether-linked pyrrolidine (C₅H₉N) adopts a puckered conformation, facilitating spatial orientation of the pyrimidine-4-carbonitrile group. The terminal pyrimidine ring (C₄H₂N₃) bears a nitrile (-C≡N) substituent at position 4, enhancing its polarity and potential for π-stacking interactions.

Synthetic Pathways and Reactivity

Reactivity Profile

The nitrile group (-C≡N) is susceptible to hydrolysis under acidic or basic conditions, potentially yielding carboxylic acids or amides. The triazole ring may participate in [3+2] cycloadditions, while the pyridazine nitrogen atoms can act as hydrogen-bond acceptors. The pyrrolidine’s tertiary amine offers a site for salt formation or further functionalization.

Research Status and Future Directions

Current Knowledge Gaps

No peer-reviewed studies specifically investigating 2-{3-[({3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine-4-carbonitrile are available as of April 2025. Preliminary data from commercial suppliers classify it as a research-grade compound, underscoring the need for:

  • In vitro kinase profiling to identify primary targets.

  • ADMET studies to assess metabolic stability and toxicity.

  • X-ray crystallography to resolve binding modes in complex with biological targets.

Strategic Recommendations

  • Structure-activity relationship (SAR) studies: Systematic variation of the cyclopropyl, pyrrolidine, and nitrile substituents.

  • Proteomic screening: Identification of off-target interactions using affinity-based chemoproteomics.

  • In vivo efficacy models: Evaluation in xenograft models of cancer or angiogenesis-dependent diseases.

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